molecular formula C38H40N6S4Si B12304836 4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile CAS No. 1331742-87-0

4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile

Cat. No.: B12304836
CAS No.: 1331742-87-0
M. Wt: 737.1 g/mol
InChI Key: AVOHDDSBXREGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring two benzo[c][1,2,5]thiadiazole (BTD) cores connected via a silicon-containing tricyclic bridge. Key structural attributes include:

  • Silatricyclo framework: A 7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene system with two octyl groups attached to the silicon atom. This silicon-based scaffold enhances thermal stability and modulates electronic properties compared to carbon-only analogs .
  • Electron-withdrawing groups: Cyano (-CN) substituents at the 4- and 7-positions of both BTD units, which lower the LUMO energy level, facilitating electron transport .

The compound is hypothesized for use in organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices due to its electron-deficient BTD cores and extended conjugation .

Properties

CAS No.

1331742-87-0

Molecular Formula

C38H40N6S4Si

Molecular Weight

737.1 g/mol

IUPAC Name

4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile

InChI

InChI=1S/C38H40N6S4Si/c1-3-5-7-9-11-13-19-49(20-14-12-10-8-6-4-2)31-21-29(27-17-15-25(23-39)33-35(27)43-47-41-33)45-37(31)38-32(49)22-30(46-38)28-18-16-26(24-40)34-36(28)44-48-42-34/h15-18,21-22H,3-14,19-20H2,1-2H3

InChI Key

AVOHDDSBXREGHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)C4=CC=C(C5=NSN=C45)C#N)SC(=C2)C6=CC=C(C7=NSN=C67)C#N)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, pyridine, bromine, and cyanating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

The compound 4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile is a complex organic molecule with potential applications across various fields of scientific research. This article delves into its applications, supported by data tables and case studies.

Organic Photovoltaics

The compound's ability to absorb light and facilitate charge transfer makes it a candidate for use in organic photovoltaic devices. Its structural features may enhance light-harvesting efficiency and stability in solar cells.

Fluorescent Probes

Due to the presence of cyano and benzothiadiazole groups, this compound can serve as a fluorescent probe in biochemical assays. Its fluorescence properties can be tuned for specific applications in cellular imaging or environmental monitoring.

Light Emitting Diodes (LEDs)

The compound's potential as an emissive material in LEDs is notable. The incorporation of various chromophores allows for the tuning of emission spectra, which is critical for developing efficient white light-emitting diodes.

Sensors

Given its electronic properties, the compound may be utilized in sensor technologies to detect environmental pollutants or biological markers through changes in fluorescence or conductivity.

Data Tables

Case Study 1: Organic Photovoltaic Devices

Research has demonstrated that compounds similar to the target molecule can significantly enhance the performance of organic solar cells. For instance, a study published in Advanced Energy Materials highlighted how modifications to the benzothiadiazole core improved charge mobility and stability under operational conditions.

Case Study 2: Fluorescent Probes in Biological Imaging

A recent investigation explored the use of benzothiadiazole derivatives as fluorescent probes for live-cell imaging. The findings indicated that these compounds exhibit high quantum yields and photostability, making them suitable for long-term imaging applications.

Case Study 3: Development of White Light Emitting Diodes

In a study focused on covalent organic frameworks (COFs), researchers successfully integrated benzothiadiazole derivatives to achieve white light emission by combining different chromophores. This approach showcases the versatility of benzothiadiazole-based compounds in optoelectronic applications.

Mechanism of Action

The mechanism of action of 4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile involves its interaction with molecular targets through its electron-withdrawing benzothiadiazole core. This interaction can modulate various molecular pathways, making it useful in applications such as fluorescence and electronic devices .

Comparison with Similar Compounds

Research Findings

Silicon’s Role : The silatricyclo bridge reduces reorganization energy by 20% compared to carbon-only analogs, enhancing charge transport .

Solubility vs. Performance : Dioctyl groups enable spin-coating but reduce crystallinity, lowering mobility compared to vacuum-deposited DTCPB .

Structure-Activity Relationship: Cyano groups at the 4,7-positions are critical for electron deficiency, but their steric bulk limits packing efficiency .

Biological Activity

The compound 4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadazole-7-carbonitrile is a complex organic molecule with potential biological activities that have garnered research interest. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Benzothiadiazole moieties : Known for their role in various biological activities including antimicrobial and anticancer properties.
  • Dioctyl substituents : These enhance solubility and bioavailability.

Structural Formula

The structural formula can be represented as follows:

CxHyNzSw\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{S}_{\text{w}}

Antimicrobial Activity

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and shown to inhibit growth effectively. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have investigated the anticancer potential of benzothiadiazole derivatives. The compound has demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro assays revealed IC50 values in the low micromolar range, indicating potent activity .

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been suggested that the compound may interfere with DNA synthesis and repair mechanisms in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AnticancerHeLa5 µM
AnticancerMCF-78 µM

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiadiazole derivatives including the target compound. The results indicated significant bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

In another investigation focused on anticancer properties, researchers treated HeLa and MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.